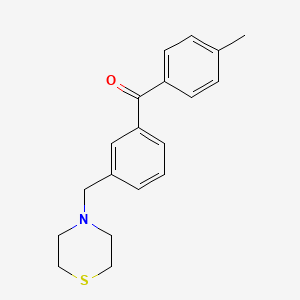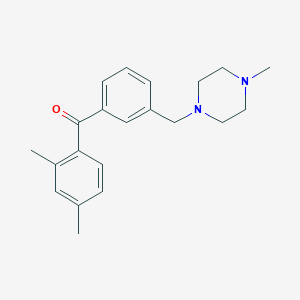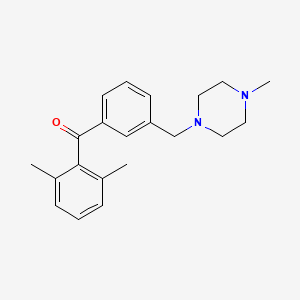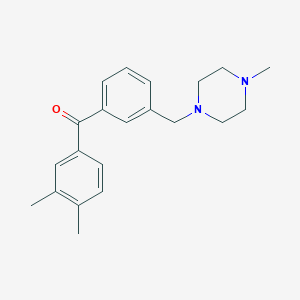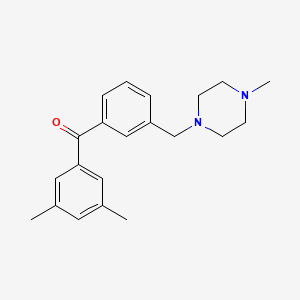
2-(9,9-二甲基-9H-芴-2-基)喹啉
描述
2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline is an organic compound that combines the structural features of both fluorene and quinoline. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.
科学研究应用
2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline has a wide range of scientific research applications, including:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Photovoltaics: Employed in the development of organic solar cells as a donor or acceptor material.
Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethylfluorene and 2-bromoquinoline.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction.
Catalyst and Reagents: Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used along with a base like potassium carbonate in an organic solvent such as toluene or dimethylformamide.
Procedure: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete coupling of the reactants.
Industrial Production Methods
In an industrial setting, the production of 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as column chromatography and recrystallization to obtain high-purity products.
化学反应分析
Types of Reactions
2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline involves its interaction with specific molecular targets and pathways:
Photophysical Properties: The compound exhibits strong fluorescence and high electron delocalization, making it effective in light-emitting applications.
Molecular Targets: In biological systems, it may interact with cellular components such as DNA or proteins, leading to potential therapeutic effects.
Pathways: The compound can participate in various photochemical and photophysical pathways, contributing to its functionality in electronic and biological applications.
相似化合物的比较
Similar Compounds
Bis2-(9,9-dimethyl-9H-fluoren-2-yl)-quinolineiridium (III): Known for its use in OLEDs as a phosphorescent material.
9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester: Used in the synthesis of nonfullerene electron acceptors for organic solar cells.
Uniqueness
2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline stands out due to its unique combination of fluorene and quinoline structures, providing distinct photophysical properties that are advantageous in both electronic and biological applications.
属性
IUPAC Name |
2-(9,9-dimethylfluoren-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c1-24(2)20-9-5-4-8-18(20)19-13-11-17(15-21(19)24)23-14-12-16-7-3-6-10-22(16)25-23/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHNAXUPYPAMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC5=CC=CC=C5C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633585 | |
| Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889750-37-2 | |
| Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359626.png)
![3,4-dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359628.png)
![4-chloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1359629.png)
![2,4-dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359631.png)
![3,5-dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359633.png)
![Ethyl 4-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-4-oxobutyrate](/img/structure/B1359634.png)
![ethyl 6-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B1359635.png)
